molecular formula C9H4ClF6NO3 B13689625 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13689625
M. Wt: 323.57 g/mol
InChI Key: ZXMOEKYNNYATBK-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hexafluoroisopropanol group attached to a chloronitrophenyl ring, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.

    Oxidation: Formation of corresponding oxides or quinones.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H4ClF6NO3

Molecular Weight

323.57 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H4ClF6NO3/c10-5-2-1-4(3-6(5)17(19)20)7(18,8(11,12)13)9(14,15)16/h1-3,18H

InChI Key

ZXMOEKYNNYATBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])Cl

Origin of Product

United States

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